molecular formula C10H17N3O3 B13631492 1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13631492
M. Wt: 227.26 g/mol
InChI Key: JSPOTECYHWKEPF-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethoxypropyl group and an ethyl group attached to the triazole ring, along with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring with high regioselectivity.

For industrial production, the synthesis may involve multi-step processes starting from readily available precursors. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity. The final product is often purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: The compound can be used as a probe or ligand in biological studies, particularly in the investigation of enzyme activity and protein interactions.

    Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The ethoxypropyl and ethyl groups may also contribute to the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid: This compound has a similar ethoxypropyl group but differs in the triazole ring substitution, leading to different chemical and biological properties.

    3-Ethoxypropyl acrylate: While not a triazole, this compound shares the ethoxypropyl group and can be used in similar synthetic applications.

    Methanesulfonic acid derivatives: These compounds have different functional groups but can undergo similar chemical reactions, such as oxidation and substitution.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical reactivity and biological activity.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

1-(3-ethoxypropyl)-5-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H17N3O3/c1-3-8-9(10(14)15)11-12-13(8)6-5-7-16-4-2/h3-7H2,1-2H3,(H,14,15)

InChI Key

JSPOTECYHWKEPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1CCCOCC)C(=O)O

Origin of Product

United States

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